molecular formula C21H22N4O4 B10982052 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide

Cat. No.: B10982052
M. Wt: 394.4 g/mol
InChI Key: IZAISKMVEPODAS-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide typically involves multi-step organic reactions. The starting materials often include azaspiro compounds and imidazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It may be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide is unique due to its combination of a spirocyclic core with an imidazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[3-(1-methylimidazole-2-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H22N4O4/c1-24-10-9-22-19(24)18(28)14-5-4-6-15(11-14)23-16(26)13-25-17(27)12-21(20(25)29)7-2-3-8-21/h4-6,9-11H,2-3,7-8,12-13H2,1H3,(H,23,26)

InChI Key

IZAISKMVEPODAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4

Origin of Product

United States

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